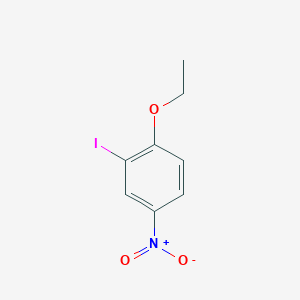

1-Ethoxy-2-iodo-4-nitrobenzene

Description

Properties

CAS No. |

846023-26-5 |

|---|---|

Molecular Formula |

C8H8INO3 |

Molecular Weight |

293.06 g/mol |

IUPAC Name |

1-ethoxy-2-iodo-4-nitrobenzene |

InChI |

InChI=1S/C8H8INO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 |

InChI Key |

BZKMOSFWSDZMIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])I |

Origin of Product |

United States |

Foundational & Exploratory

1-Ethoxy-2-iodo-4-nitrobenzene: Technical Guide & Synthesis Protocol

This guide provides an in-depth technical analysis of 1-Ethoxy-2-iodo-4-nitrobenzene , a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors.

Chemical Identity & Structural Characterization

This compound is a trisubstituted benzene derivative characterized by an electron-withdrawing nitro group, a bulky iodine atom at the ortho position to the ethoxy group, and an ethyl ether functionality. It serves as a versatile scaffold for constructing complex heterocycles, most notably 4-amino-3-quinolinecarbonitriles.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Details |

| IUPAC Name | This compound |

| Common Synonyms | 2-Iodo-4-nitrophenetole; Ethyl 2-iodo-4-nitrophenyl ether |

| CAS Number | Not Widely Listed (Derived from CAS 89487-91-2) |

| Molecular Formula | C₈H₈INO₃ |

| Molecular Weight | 293.06 g/mol |

| SMILES | CCOC1=C(I)C=C(C=C1)[O-] |

| InChIKey | BZKMOSFWSDZMIZ-UHFFFAOYSA-N |

| Appearance | White crystalline solid |

| Melting Point | 81–83 °C |

| Solubility | Soluble in DMF, DMSO, Ethyl Acetate; Insoluble in Water |

Synthetic Pathway & Methodology

The synthesis of this compound is achieved via a Williamson Ether Synthesis , utilizing 2-iodo-4-nitrophenol as the starting material. This reaction exploits the acidity of the phenol proton, which is enhanced by the para-nitro group, allowing for efficient deprotonation by a mild base like potassium carbonate.

Core Reaction Scheme

Figure 1: Synthetic pathway for this compound via O-alkylation.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a multigram scale.

Reagents:

-

2-Iodo-4-nitrophenol (1.0 eq)

-

Ethyl Iodide (6.0 eq)

-

Potassium Carbonate (3.8 eq)

-

N,N-Dimethylformamide (DMF) (Solvent, 5 mL/g of substrate)

Procedure:

-

Preparation: Charge a reaction vessel with 2-iodo-4-nitrophenol (e.g., 21 g, 79.2 mmol) and potassium carbonate (40.7 g, 0.3 mol).

-

Solvation: Add DMF (100 mL) to the solids to form a suspension.

-

Alkylation: Add ethyl iodide (9 mL, 0.48 mol) to the mixture. Note: Ethyl iodide is volatile and an alkylating agent; handle in a fume hood.

-

Reaction: Heat the mixture to 70 °C and stir for 3 hours . Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate .

-

Filter off inorganic salts (KI, excess K₂CO₃) and wash the cake with ethyl acetate.

-

Wash the organic filtrate with water (3x) and brine (1x) to remove DMF.

-

Dry over anhydrous Magnesium Sulfate (MgSO₄) , filter, and concentrate in vacuo.

-

-

Purification:

-

Upon concentration, a solid typically precipitates.

-

Filter the solid and wash with hexanes to obtain the product as white crystals.[1]

-

Yield: Expect ~5.2 g (first crop) + ~11.3 g (second crop from filtrate concentration).

-

Validation Data (NMR):

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (t, 3H, -CH₃), 4.26 (q, 2H, -OCH₂-), 7.18 (d, 1H, Ar-H), 8.26 (dd, 1H, Ar-H), 8.55 (d, 1H, Ar-H).

Reactivity & Applications in Drug Discovery

This compound is a "linchpin" intermediate. Its value lies in the orthogonal reactivity of its functional groups:

-

Iodine (C-2): A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

-

Nitro (C-4): A precursor to an aniline via reduction (Fe/AcOH, SnCl₂, or H₂/Pd-C).

-

Ethoxy (C-1): A stable ether linkage that can influence solubility and lipophilicity.

Primary Application: Kinase Inhibitor Synthesis

This compound is a key intermediate in the synthesis of 4-amino-3-quinolinecarbonitriles , a class of potent protein kinase inhibitors used in oncology (e.g., treating polycystic kidney disease, cancer).

Workflow: Transformation to Quinoline Core

Figure 2: Application of the scaffold in the synthesis of quinoline-based kinase inhibitors.

Mechanistic Insight: The iodine atom at the C-2 position is often retained or substituted after the formation of the aniline. In many protocols, the nitro group is first reduced to the amine (1-ethoxy-2-iodo-4-aminobenzene). This aniline then undergoes condensation with cyanoacetic acid derivatives, followed by intramolecular cyclization to form the quinoline ring system. The iodine can subsequently be used to introduce aryl or heteroaryl groups via Suzuki coupling to optimize potency.

Safety & Handling Protocols

Hazard Classification:

-

Skin/Eye Irritant: The compound and its precursors are likely irritants.[2]

-

Alkylating Agents: Ethyl iodide is a potential carcinogen and potent alkylating agent. Use double-gloving and work in a certified fume hood.

-

Nitro Compounds: Aromatic nitro compounds can be toxic if inhaled or absorbed through the skin.

Storage:

-

Store in a cool, dry place (2–8 °C recommended).

-

Protect from light, as aryl iodides can degrade over time.

References

-

Google Patents. Process for the preparation of 4-amino-3-quinolinecarbonitriles. WO2005019201A2. Link

-

Google Patents. Process for preparation of 4-amino-3-quinolinecarbonitriles. US7297795B2. Link

-

PubChem. 2-Iodo-4-nitrophenol (Precursor Data). CID 284949. Link

-

Kometani, T., Watt, D. S., & Ji, T. (1985). Iodination of phenols. Tetrahedron Letters, 26(17), 2043.[1] (Cited for precursor synthesis).[3]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethoxy-2-iodo-4-nitrobenzene

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 1-Ethoxy-2-iodo-4-nitrobenzene. As experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from structurally related analogs, computational predictions, and established principles of organic chemistry to offer a robust profile. The guide covers molecular structure, predicted physical and spectroscopic properties, a plausible synthetic route with detailed protocols, and a discussion of its potential reactivity and applications, particularly in the context of drug discovery and development. The methodologies for key analytical techniques are also detailed to provide a framework for empirical validation.

Introduction: Context and Rationale

This compound belongs to the class of nitroaromatic compounds, a group of molecules that are of significant interest in medicinal chemistry and materials science. The presence of a nitro group (—NO₂), an iodo group (—I), and an ethoxy group (—OCH₂CH₃) on a benzene ring confers a unique combination of electronic and steric properties. The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring, particularly towards nucleophilic aromatic substitution.[1] Nitroaromatic compounds are found in numerous approved drugs and are explored for their roles as bioreductive prodrugs that can be selectively activated in hypoxic environments, such as those found in solid tumors.[2][3]

The iodine atom is a versatile functional group in organic synthesis, serving as a leaving group in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are cornerstones of modern drug discovery for creating complex molecular architectures.[4] The ethoxy group, a moderately activating and ortho-, para-directing group, modulates the molecule's lipophilicity and can influence its binding interactions with biological targets.

Given the synthetic utility of its constituent functional groups, this compound represents a potentially valuable, yet under-characterized, building block for the synthesis of novel pharmaceutical agents and functional materials. This guide aims to bridge the current knowledge gap by providing a detailed, predictive overview of its core properties.

Molecular Structure and Analog Analysis

The core of our analysis relies on comparing the target compound with structurally similar molecules for which experimental data is available. This approach allows for informed predictions of its properties.

Target Compound: this compound

-

Molecular Formula: C₈H₈INO₃

-

Predicted Molecular Weight: 293.06 g/mol

Primary Structural Analogs:

-

2-Iodo-4-nitroanisole (Methoxy analog): The closest structural analog with available data, differing only by a methylene group in the alkoxy chain.[5]

-

1-Iodo-4-nitrobenzene: Lacks the ethoxy group, providing insight into the influence of the iodo and nitro groups on the benzene ring.[6]

-

1-Ethoxy-4-nitrobenzene: Lacks the iodo group, isolating the effect of the ethoxy and nitro substituents.[7][8]

-

2-Iodo-4-nitrophenol: The precursor to the target compound, offering a baseline for synthetic planning.[9]

The following diagram illustrates these structural relationships:

Caption: Structural relationships between the target compound and its key analogs.

Predicted Physicochemical Properties

The following table summarizes the predicted and extrapolated physicochemical properties of this compound. These values are derived by computational modeling and by comparison with the experimental data from its structural analogs.

| Property | Predicted/Extrapolated Value | Basis of Prediction / Analog Data |

| Molecular Formula | C₈H₈INO₃ | - |

| Molecular Weight | 293.06 g/mol | - |

| Appearance | Pale yellow to yellow crystalline solid | Based on analogs like 2-Iodo-4-nitroanisole and 1-Iodo-4-nitrobenzene.[5][6] |

| Melting Point | 90 - 105 °C | Extrapolated from 2-Iodo-4-nitroanisole (96-98°C) and 1-ethoxy-4-nitrobenzene (58°C).[5][7] The presence of the larger ethoxy group compared to methoxy, and the iodo group, would likely influence crystal packing. |

| Boiling Point | > 340 °C (Predicted) | Extrapolated from the predicted boiling point of 2-Iodo-4-nitroanisole (343.3°C).[5] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, DMF, acetone, chloroform). | Common characteristic for nitroaromatic compounds.[5] |

| LogP (Octanol/Water) | ~3.0 - 3.5 (Predicted) | Based on the LogP of 1-Iodo-4-nitrobenzene (~2.7) and the expected increase in lipophilicity from the ethoxy group.[6] |

Spectroscopic Profile (Predicted)

A comprehensive understanding of a molecule's spectroscopic signature is crucial for its identification and characterization. The following sections detail the expected NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and ethoxy protons.

-

Aromatic Region (δ 7.5 - 8.5 ppm): Three protons on the aromatic ring will appear as a complex splitting pattern (likely two doublets and a doublet of doublets) due to their coupling. The strong electron-withdrawing effect of the nitro group will shift these protons downfield.

-

Ethoxy Group: A quartet around δ 4.1-4.3 ppm (—OCH₂—) coupled to a triplet around δ 1.4-1.6 ppm (—CH₃). This is a characteristic pattern for an ethyl ether.

-

-

¹³C NMR: The carbon NMR spectrum will be influenced by the substituents.

-

Aromatic Carbons (δ 90 - 160 ppm): Six distinct signals are expected. The carbon bearing the iodine (C2) will be significantly shielded (shifted upfield) to ~90-95 ppm. The carbon attached to the nitro group (C4) will be deshielded.

-

Ethoxy Carbons: Two signals are expected: ~δ 65-70 ppm (—OCH₂—) and ~δ 14-16 ppm (—CH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the nitro group.

-

~1520-1540 cm⁻¹: Asymmetric NO₂ stretching (strong).

-

~1340-1360 cm⁻¹: Symmetric NO₂ stretching (strong).

-

~1250-1280 cm⁻¹: Ar-O-C stretching from the ethoxy group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching of the ethoxy group.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely show:

-

Molecular Ion Peak (M⁺): A strong peak at m/z 293.

-

Key Fragmentation Patterns:

-

Loss of the ethoxy group ([M-45]⁺).

-

Loss of the nitro group ([M-46]⁺).

-

Loss of iodine ([M-127]⁺).

-

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be achieved via a two-step process starting from 4-nitroaniline.

-

Iodination of 4-nitroaniline: Direct iodination of 4-nitroaniline to form 2-iodo-4-nitroaniline.[10]

-

Diazotization and Hydrolysis: Conversion of the amino group of 2-iodo-4-nitroaniline to a diazonium salt, followed by hydrolysis to yield 2-iodo-4-nitrophenol.

-

Williamson Ether Synthesis: Ethylation of the resulting 2-iodo-4-nitrophenol using an ethylating agent like ethyl iodide or diethyl sulfate under basic conditions.[8]

This synthetic workflow is outlined in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity

The reactivity is governed by its three functional groups:

-

Nitro Group: Can be reduced to an amine (—NH₂), which is a common transformation in drug synthesis to introduce a basic center or a point for further functionalization. This reduction is also the basis for the action of many nitroaromatic prodrugs.[11][12]

-

Iodo Group: The C—I bond is susceptible to a variety of metal-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds. This makes the iodine a highly valuable synthetic handle for building molecular complexity.[4]

-

Aromatic Ring: The ring is highly electron-deficient due to the nitro group, making it activated for nucleophilic aromatic substitution (SₙAr), especially at the position ortho to the nitro group (the carbon bearing the ethoxy group).[1]

Applications in Research and Drug Development

The unique structural features of this compound make it a promising scaffold and intermediate in several areas:

-

Medicinal Chemistry: As a building block, it can be used to synthesize libraries of complex molecules for screening against various biological targets. The iodo-group allows for late-stage diversification of a drug candidate through cross-coupling.

-

Hypoxia-Activated Prodrugs: The nitroaromatic core is a well-established trigger for bioreductive activation.[3] This compound could serve as a starting point for developing novel prodrugs that release a cytotoxic agent selectively in the low-oxygen environment of tumors.

-

Materials Science: Halogenated nitroaromatics are used in the synthesis of dyes, nonlinear optical materials, and other functional organic materials.[4]

Experimental Protocols

The following protocols are generalized procedures for the synthesis and characterization of this compound. Note: These procedures must be performed by trained personnel in a certified chemical laboratory with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).

Synthesis Protocol: Williamson Ether Synthesis from 2-Iodo-4-nitrophenol

Causality: This protocol utilizes the well-established Williamson ether synthesis. The phenolic proton of 2-iodo-4-nitrophenol is acidic and can be deprotonated by a mild base like potassium carbonate to form a nucleophilic phenoxide. This phenoxide then displaces the iodide from ethyl iodide in an Sₙ2 reaction to form the desired ether. Acetone is a suitable polar aprotic solvent for this reaction.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-iodo-4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

-

Reaction Initiation: To the stirred suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the solid potassium salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Characterization Protocol: NMR Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. The choice of solvent is critical for sample solubility and to avoid interfering signals.

-

Sample Preparation: Accurately weigh 10-20 mg of the purified product and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.[13]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz (or higher) spectrometer. Use standard parameters, including a sufficient relaxation delay (e.g., 2 seconds) to ensure quantitative integration.[13]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.[13]

-

Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and reference them to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Safety and Handling

Nitroaromatic compounds should be handled with care. Based on the data for analogous compounds, this compound should be considered:

-

Harmful if swallowed, in contact with skin, or if inhaled. [6]

-

A potential skin and eye irritant.

-

Light-sensitive. [14]

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Store in a tightly sealed container in a cool, dark, and dry place, away from strong oxidizing agents and bases.[14]

References

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

ChemBK. (2024, April 9). 2-Iodo-4-nitroanisole. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 222629, 2-Iodo-4-nitroaniline. [Link]

-

Rice, W. G., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. [Link]

-

da Silva, A. B. F., et al. (2022). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 1-iodo-2,5-dimethoxy-4-nitrobenzene Properties. [Link]

-

MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

-

ChemSrc. (2025, August 23). 1-Iodo-2-methoxy-4-nitrobenzene. [Link]

-

Matrix Fine Chemicals. 1-ETHOXY-4-NITROBENZENE | CAS 100-29-8. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 284949, 2-Iodo-4-nitrophenol. [Link]

-

National Institute of Standards and Technology. Benzene, 1-ethoxy-4-nitro-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 126510945, 1-Ethyl-2-iodo-4-nitrobenzene. [Link]

-

SpectraBase. 1-Ethoxy-4-nitro-benzene. [Link]

-

PrepChem.com. Preparation of 2-Iodo-4-nitroaniline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12495, 1-Iodo-4-nitrobenzene. [Link]

-

Cheméo. Chemical Properties of 1-iodo-4-nitrobenzene. [Link]

-

MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

-

ResearchGate. (2014, October 16). 1-Ethoxy-4-nitrobenzene. [Link]

-

National Institute of Standards and Technology. Benzene, 1-iodo-4-nitro-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69115, o-Iodonitrobenzene. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. svedbergopen.com [svedbergopen.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1-ethoxy-4-nitro- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Iodo-4-nitrophenol | C6H4INO3 | CID 284949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profile of 1-Ethoxy-2-iodo-4-nitrobenzene

[1]

Compound Profile & Structural Analysis

To understand the solubility behavior of This compound (also known as 2-iodo-4-nitrophenetole), we must analyze its structural components.[1] This compound is an aromatic ether characterized by a push-pull electronic system.[1]

-

Core Structure: Benzene ring.

-

Lipophilic Domain: The Ethoxy group (-OCH₂CH₃) and the Iodine atom (-I) contribute significantly to lipophilicity.[1] The iodine atom, being large and polarizable, enhances solubility in chlorinated solvents and aromatics.

-

Polar Domain: The Nitro group (-NO₂) is strongly electron-withdrawing, creating a dipole moment that facilitates solubility in polar aprotic solvents.[1]

-

Predicted LogP: ~3.2 – 3.6 (Highly Lipophilic).

-

Physical State: Typically a crystalline solid (pale yellow to brown) with a predicted melting point range of 85°C – 110°C (estimated based on structural analogues like 1-ethoxy-4-nitrobenzene and 1-iodo-4-nitrobenzene).[1]

Identification

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Iodo-4-nitrophenetole; 3-Iodo-4-ethoxynitrobenzene.[1]

-

CAS Registry Note: Specific CAS numbers for this substitution pattern can vary by catalog (e.g., 80959-18-8 is often cited for related isomers).[1] Always verify identity via 1H-NMR rather than CAS alone.[1]

Solubility Profile by Solvent Class

The following data summarizes the solubility behavior based on Structure-Property Relationships (SPR) and analogous nitrophenetole derivatives.

Table 1: Solubility Assessment

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High | Ideal for reaction workup (extraction) and chromatography.[1] |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High | Preferred solvents for nucleophilic aromatic substitution (SNAr) or Pd-catalyzed couplings.[1] |

| Esters & Ketones | Ethyl Acetate, Acetone | Good | Excellent for general dissolution; Ethyl Acetate is the standard solvent for TLC and column chromatography. |

| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | Critical for Purification. Moderate solubility at boiling point; low solubility at 0°C. Ideal for recrystallization. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Good for high-temperature reactions; often used as a co-solvent.[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Poor / Insoluble | Used as an anti-solvent to precipitate the compound from DCM or Ethyl Acetate. |

| Water | Water | Insoluble | Used to wash away inorganic salts during workup. |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits for your specific batch.[1]

Objective: Determine the saturation limit (

-

Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration: Vortex for 5 minutes. If fully dissolved, add another 100 mg and repeat until a visible solid precipitate remains (saturation).

-

Thermal Soak: Place the vial in a shaker/incubator at 25°C for 4 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

-

Measurement: Weigh the vial with the dry residue (

). -

Calculation:

Protocol B: Recrystallization (Purification)

The most effective method for purifying this intermediate from iodination byproducts.[1]

Solvent System: Ethanol (95%) or Ethanol/Water (9:1).[1]

-

Dissolution: Place crude solid in a flask. Add boiling Ethanol slowly while stirring. Add just enough solvent to dissolve the solid completely.[2]

-

Tip: If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.

-

-

Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed.

-

Crystallization: Once room temp is reached, place the flask in an ice bath (0-4°C) for 1 hour.

-

Collection: Filter the crystals using a Büchner funnel.

-

Wash: Wash the filter cake with cold Hexane or cold Ethanol (to remove surface impurities).

-

Drying: Dry under high vacuum to remove trace solvent.

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the operational stage (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on thermodynamic requirements of synthesis vs. purification.

Applications & Handling

Reaction Engineering

-

Suzuki-Miyaura Coupling: When using this compound as an electrophile, Toluene:Water (4:1) or Dioxane:Water are superior solvent systems.[1] The iodine atom is highly reactive toward oxidative addition by Palladium(0).

-

Nucleophilic Substitution: The nitro group activates the ring. Reactions involving the displacement of the ethoxy group or attacks at the ortho-position should utilize DMF or NMP to stabilize the transition state.

Safety & Stability

-

Energetic Potential: As a nitro-aromatic, this compound possesses significant stored energy.[1] Avoid heating dry solids above 150°C.

-

Light Sensitivity: Aryl iodides are photosensitive. Store in amber vials to prevent homolytic cleavage of the C-I bond, which liberates iodine and darkens the solid.

-

Incompatibility: Incompatible with strong reducing agents (hydrides) which may reduce the nitro group to an amine or hydroxylamine.

References

Orthogonal Reactivity in Halogenated Nitroaromatics: A Technical Guide to 1-Ethoxy-2-iodo-4-nitrobenzene

Abstract In the landscape of modern drug discovery and complex organic synthesis, multi-substituted benzene rings serve as foundational building blocks. 1-Ethoxy-2-iodo-4-nitrobenzene (CAS: 846023-26-5) is a highly versatile, tri-substituted aromatic synthon characterized by its orthogonal reactivity profile. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecular architecture, detail a self-validating synthetic protocol, and explore the mechanistic rationale behind its utility in transition-metal catalysis and heterocycle construction.

Molecular Architecture and Physicochemical Profile

The strategic value of this compound lies in the precise spatial arrangement of its functional groups. The molecule features an electron-donating ethoxy ether at the C1 position, a heavy, polarizable iodine atom at C2, and a strongly electron-withdrawing nitro group at C4.

This push-pull electronic configuration activates the ring in highly specific ways. The nitro group lowers the electron density of the aromatic system, stabilizing anionic intermediates during synthesis, while the C-I bond provides the weakest carbon-halogen linkage, making it an ideal candidate for low-temperature oxidative addition by Palladium(0) catalysts.

Quantitative Molecular Data

To facilitate precise stoichiometric calculations and analytical mass spectrometry profiling, the core physicochemical properties are summarized below:

| Property | Value | Mechanistic Implication |

| IUPAC Name | This compound | Defines regiochemistry. |

| CAS Registry Number | 846023-26-5 | Unique identifier for sourcing. |

| Molecular Formula | C | Determines stoichiometric ratios. |

| Molecular Weight | 293.06 g/mol | Calculated via standard atomic weights (C:96.09, H:8.06, I:126.90, N:14.01, O:48.00). |

| Monoisotopic Exact Mass | 292.9549 Da | Target mass for High-Resolution Mass Spectrometry (HRMS) [M+H] |

| SMILES String | CCOC1=CC=C(=O)C=C1I | Used for computational modeling and docking. |

Mechanistic Synthesis Protocol: The Williamson Ether Alkylation

The most robust route to synthesize this compound relies on a base-catalyzed Williamson ether synthesis, utilizing 2-iodo-4-nitrophenol as the precursor [1]. The protocol below is engineered as a self-validating system , ensuring that each step provides measurable feedback before proceeding to the next.

Causality of Reagent Selection

-

Base (Potassium Carbonate, K

CO -

Solvent (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent with a high dielectric constant. It effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the S

2 attack on the alkyl halide. -

Temperature (70 °C): Ethyl iodide is volatile (boiling point ~72 °C). Maintaining the reaction at 70 °C maximizes the thermodynamic rate of the S

2 substitution while keeping the electrophile in the liquid phase.

Step-by-Step Methodology

-

Preparation: In a dry, nitrogen-purged round-bottom flask, suspend 2-iodo-4-nitrophenol (21.0 g, 79.2 mmol) and anhydrous K

CO -

Electrophile Addition: Slowly add ethyl iodide (9.0 mL, 480 mmol) to the stirring suspension. The large excess of ethyl iodide ensures pseudo-first-order kinetics and drives the reaction to completion.

-

Thermal Activation: Heat the suspension to 70 °C under a reflux condenser for 3 hours.

-

In-Process Control (IPC) - Self-Validation: After 2.5 hours, extract a 50 µL aliquot, quench in 1 mL water, and extract with ethyl acetate. Analyze via LC-MS. The reaction is validated to proceed when the highly polar phenolic starting material disappears and the lipophilic product mass (m/z 294 [M+H]

) dominates. Do not proceed to workup until conversion is >99%. -

Aqueous Quench: Cool the mixture to room temperature and pour it slowly into 500 mL of rapidly stirring ice water. The product will precipitate as a crude solid.

-

Purification: Filter the solids and slurry the damp crude product in 650 mL of methanol. Heat to reflux until dissolved, then cool gradually to 10-15 °C over 4 hours. Filter the resulting purified crystals and dry in vacuo.

Fig 1. Mechanistic workflow and in-process controls for the Williamson ether synthesis.

Orthogonal Reactivity & Downstream Applications

In drug development, this compound is rarely the final Active Pharmaceutical Ingredient (API). Instead, it is a scaffold designed for divergent functionalization. The true power of this molecule lies in the orthogonality of its functional groups—meaning the iodine atom can be reacted without affecting the nitro group, and vice versa.

Pathway A: Transition-Metal Catalyzed Cross-Coupling

The C-I bond is highly susceptible to oxidative addition. Researchers can subject this molecule to Suzuki-Miyaura (boronic acids), Sonogashira (terminal alkynes), or Buchwald-Hartwig (amines) couplings. Because iodine is vastly more reactive than bromine or chlorine, these couplings can be executed at mild temperatures (e.g., room temperature to 50 °C), leaving the C4-nitro group completely intact for later stages.

Pathway B: Nitro Reduction and Heterocycle Cyclization

Alternatively, the nitro group can be selectively reduced to an amine using Tin(II) chloride (SnCl

Fig 2. Divergent synthetic pathways leveraging the orthogonal reactivity of iodo and nitro groups.

Conclusion

This compound is a masterclass in synthetic design. By understanding the causality behind its synthesis—specifically the resonance stabilization of its precursor and the solvent dynamics of DMF—scientists can achieve near-quantitative yields. Furthermore, its orthogonal reactivity profile empowers drug development professionals to construct highly complex, multi-ring systems with absolute regiochemical control, accelerating the pathway from discovery to clinical viability.

References

-

Process for preparation of 4-amino-3-quinolinecarbonitriles (US Patent 7,297,795 B2). United States Patent and Trademark Office. Detailed synthesis protocols for halogenated nitrobenzene derivatives and their conversion into kinase inhibitors. Available at:[1]

-

Kometani, T., Watt, D. S., & Ji, T. (1985). Synthesis of 2-iodo-4-nitrophenol . Tetrahedron Letters, 26(17), 2043-2046. The foundational methodology for synthesizing the iodinated phenolic precursor. Available at:[Link][2]

Sources

Advanced Safety Data Sheet (SDS) & Handling Protocols for 1-Ethoxy-2-iodo-4-nitrobenzene

Executive Summary

1-Ethoxy-2-iodo-4-nitrobenzene is a critical synthetic intermediate heavily utilized in the pharmaceutical development of 4-amino-3-quinolinecarbonitriles—a class of potent protein kinase inhibitors targeting abnormal cellular proliferation in oncology and polycystic kidney disease[1]. Due to the dual presence of a highly reactive, electron-withdrawing nitro group and a photolabile heavy halogen (iodine), this compound presents unique physicochemical hazards. This whitepaper provides an in-depth, mechanistically grounded guide to the safe handling, synthesis, and toxicological management of this compound, moving beyond standard SDS boilerplate to deliver actionable insights for bench scientists.

Physicochemical Profiling & Hazard Causality

Understanding the molecular architecture of this compound is essential for predicting its behavior under stress. The molecule’s reactivity is dictated by three functional groups:

-

The Nitro Group (

) : Acts as a strong electron-withdrawing group (EWG), sensitizing the aromatic ring. Under extreme thermal stress, nitroaromatics can undergo rapid, exothermic decomposition. Biologically, it is the primary driver of systemic toxicity[2]. -

The Iodo Group (

) : The carbon-iodine bond is relatively weak and highly susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light. This heavy atom effect makes the compound an excellent candidate for palladium-catalyzed cross-coupling reactions but necessitates strict photoprotective storage. -

The Ethoxy Group (

) : Masks the polarity of the parent phenol, significantly increasing the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid dermal penetration, elevating the risk of systemic exposure[2].

Table 1: Quantitative Physicochemical Data & Hazard Implications

| Property | Quantitative Value / Status | Mechanistic Implication / Causality |

| Molecular Weight | 293.06 g/mol | High mass limits ambient volatility, making dust/aerosol generation the primary inhalation risk. |

| Physical State | Crystalline Solid | Mechanical agitation during transfer requires local exhaust ventilation to prevent dust inhalation[2]. |

| Base pKa (Parent) | ~7.15 (2-Iodo-4-nitrophenol) | The highly acidic parent phenol dictates the use of mild bases (e.g., |

| Photostability | Low (UV-sensitive) | UV exposure induces C-I bond photolysis, generating reactive iodine radicals. |

| Solubility | Soluble in DMF, EtOAc | High lipophilicity drives rapid transdermal absorption upon accidental skin contact. |

Synthesis Workflow & In-Situ Hazard Management

The synthesis of this compound is typically achieved via the

Step-by-Step Methodology & Causality

-

Equipment Setup : Purge a flame-dried 500 mL round-bottom flask with inert argon. Causality: Argon prevents atmospheric moisture from interfering with the alkylation and mitigates the risk of igniting volatile ethyl iodide vapors.

-

Reagent Loading : Suspend 2-iodo-4-nitrophenol (21 g, 79.2 mmol) and anhydrous potassium carbonate (

, 40.7 g, 0.3 mol) in 100 mL of N,N-dimethylformamide (DMF)[1].-

Causality:

is chosen over stronger bases (like NaOH) because its mild nature (pKa ~10.3) is sufficient to deprotonate the acidic nitrophenol without triggering nucleophilic aromatic substitution (

-

-

Alkylation : Add ethyl iodide (9 mL, 0.48 mol) dropwise. Heat the reaction to 70 °C for 3 hours[1].

-

Causality: A massive excess of ethyl iodide (~6 equivalents) is utilized because its boiling point (72 °C) is nearly identical to the reaction temperature. The excess compensates for evaporative loss into the condenser headspace, driving the equilibrium forward.

-

-

Self-Validating Quench & Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and quench with saturated aqueous

[1].-

Validation Protocol: To confirm the complete consumption of the highly polar starting material, perform Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc system. The product will exhibit a significantly higher

value due to the loss of hydrogen-bonding capability. Furthermore, perform an

-

Caption: Workflow and critical hazard control points for the synthesis of this compound.

Comprehensive Handling Protocols (SDS Core)

Handling the isolated product and its synthetic precursors requires strict adherence to specialized Personal Protective Equipment (PPE) and environmental controls.

Table 2: GHS Classification & Targeted PPE Matrix

| Hazard Class | GHS Category | Mandated PPE & Engineering Controls |

| Acute Toxicity (Oral/Dermal) | Category 4[2] | Butyl rubber gloves . Causality: Standard nitrile gloves offer |

| Skin/Eye Irritation | Category 2[2] | Chemical safety goggles and a full face shield during scale-up transfers. |

| Specific Target Organ Toxicity | Category 2 (Blood) | Fume hood with a face velocity of |

| Environmental Hazard | Category 2 (Aquatic) | Segregated halogenated waste streams. Incineration is mandatory; do not discharge to the sewer. |

Storage & Spill Response

-

Storage : Must be stored in amber glass vials backfilled with argon, maintained at

°C. Causality: Amber glass filters out UV wavelengths, preventing the homolytic cleavage of the C-I bond, which would otherwise degrade the compound and release corrosive iodine gas. -

Spill Protocol (Self-Validating) : In the event of a spill, sweep the solid using non-sparking tools. If photolytic degradation has occurred (indicated by a purple/brown iodine vapor or stain), treat the area with a 5% sodium thiosulfate (

) solution. Validation: The visual transition of the spill area from brown/yellow to colorless confirms the complete reduction of elemental iodine (

Mechanistic Toxicology & Biological Impact

The primary toxicological threat of this compound stems from the in vivo bioreduction of its nitro group. Because the ethoxy group grants the molecule high lipophilicity, it rapidly crosses the stratum corneum upon dermal contact[2].

Once in systemic circulation, hepatic Cytochrome P450 enzymes reduce the nitro group (

Caption: Toxicological pathway illustrating nitroaromatic-induced methemoglobinemia following exposure.

References

- Source: google.

- Source: nih.

- Source: chemicalbook.

Sources

1-Ethoxy-2-iodo-4-nitrobenzene Derivatives: Synthesis, Mechanistic Utility, and Applications in Kinase Inhibitor Development

Executive Summary In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount. 1-Ethoxy-2-iodo-4-nitrobenzene represents a highly versatile, tri-functionalized aromatic intermediate. Its unique substitution pattern provides orthogonal reactivity, making it a critical precursor in the synthesis of complex heterocyclic scaffolds, most notably the 4-amino-3-quinolinecarbonitriles used in targeted kinase inhibition. This whitepaper provides an in-depth technical analysis of its structural rationale, optimized synthetic protocols, and downstream applications in drug development.

Structural Rationale and Chemical Significance

The utility of this compound stems from the synergistic electronic and steric effects of its three distinct functional groups. As a Senior Application Scientist, it is crucial to view this molecule not just as a static structure, but as a dynamic platform for divergent synthesis:

-

The Ethoxy Group (-OCH₂CH₃): Positioned at C1, this group serves a dual purpose. Sterically, it provides a moderate lipophilic bulk that can favorably interact with hydrophobic pockets in target proteins. Electronically, it exerts a strong positive mesomeric (+M) effect, pushing electron density into the aromatic ring and modulating the overall dipole moment.

-

The Iodo Group (-I): Located at C2 (ortho to the ethoxy group), the iodine atom is the premier leaving group for transition-metal-catalyzed cross-coupling. The low bond dissociation energy of the C–I bond (~65 kcal/mol) ensures rapid and chemoselective oxidative addition by Palladium(0) catalysts, allowing for orthogonal functionalization (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) without disturbing the rest of the molecule.

-

The Nitro Group (-NO₂): Positioned at C4, this strongly electron-withdrawing group (-I, -M) activates the ring toward nucleophilic attack if needed, but more importantly, it serves as a "masked" amine. It can be chemoselectively reduced to an aniline derivative, setting the stage for subsequent cyclization or amide coupling.

Synthetic Methodologies: The Williamson-Type Etherification

The primary route to this compound involves the O-alkylation of 2-iodo-4-nitrophenol. According to foundational pharmaceutical patents such as and , this is achieved using ethyl iodide and potassium carbonate in a polar aprotic solvent.

Causality in Reaction Design: Why these specific conditions? The choice of N,N-dimethylformamide (DMF) is deliberate; as a polar aprotic solvent, it heavily solvates the potassium cation but leaves the phenoxide anion "naked," thereby drastically increasing its nucleophilicity. Potassium carbonate (K₂CO₃) is selected over stronger bases like NaOH to prevent the competitive base-catalyzed hydrolysis of ethyl iodide into ethanol. Furthermore, the reaction is heated to 70 °C. Because this temperature is perilously close to the boiling point of ethyl iodide (72 °C), a massive molar excess (approx. 6 equivalents) of the alkylating agent is used to compensate for evaporative losses into the reaction vessel's headspace, driving the equilibrium to completion.

Table 1: Quantitative Optimization of Alkylation Parameters

| Base | Solvent | Temp (°C) | Equivalents (EtI) | Yield (%) | Mechanistic Rationale |

| K₂CO₃ | DMF | 70 | 6.0 | >95 | Optimal Sₙ2; excess EtI compensates for evaporative loss at 70°C. |

| Na₂CO₃ | Acetone | 56 | 2.0 | 75 | Lower reflux temp limits reaction kinetics; weaker base. |

| Cs₂CO₃ | MeCN | 80 | 1.5 | >98 | Cesium effect enhances nucleophilicity; high cost limits scale-up. |

| NaOH | H₂O/DCM | 25 | 3.0 | <40 | Biphasic system requires PTC; competitive hydrolysis of EtI occurs. |

Standard Operating Procedure (SOP): Self-Validating Protocol

To ensure reproducibility and trustworthiness, the following step-by-step protocol incorporates mandatory In-Process Controls (IPC) and Quality Control (QC) validation steps.

Reagents: 2-Iodo-4-nitrophenol (1.0 eq), Ethyl iodide (6.0 eq), K₂CO₃ (3.8 eq), anhydrous DMF.

-

Reaction Setup: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-iodo-4-nitrophenol (e.g., 21 g, 79.2 mmol) and anhydrous DMF (100 mL).

-

Base Addition: Add K₂CO₃ (40.7 g, 0.3 mol) in one portion. Stir at ambient temperature for 15 minutes to allow for the formation of the deep-colored phenoxide anion.

-

Alkylation: Introduce ethyl iodide (9 mL, 0.48 mol) dropwise via a syringe to prevent a sudden exotherm.

-

Thermal Activation: Heat the suspension to 70 °C using a thermostated oil bath. Maintain vigorous stirring for 3 hours.

-

In-Process Control (IPC): Self-Validation Step. Pull a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (Hexane:EtOAc 3:1). The reaction is complete when the highly polar, UV-active starting material spot is completely consumed, replaced by a higher-Rf product spot.

-

Workup: Cool the mixture to room temperature. Pour the suspension into 500 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).

-

Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Quality Control (QC): Self-Validation Step. Confirm structure via ¹H NMR (CDCl₃). Look for the characteristic ethoxy signals: a triplet at ~1.4 ppm (3H) and a quartet at ~4.1 ppm (2H). Confirm mass via LC-MS (m/z [M+H]⁺ expected: 293.96).

Downstream Functionalization Workflow

Once synthesized, this compound acts as a branching node for complex molecule synthesis. The orthogonal nature of the iodo and nitro groups allows chemists to dictate the sequence of functionalization based on the stability of the intermediates.

Fig 1: Divergent synthetic workflow of this compound toward kinase inhibitors.

Application in Kinase Inhibitor Development

The ultimate value of this compound derivatives lies in their conversion into 4-amino-3-quinolinecarbonitriles . As detailed in, these substituted quinolines are potent inhibitors of protein kinases (PK).

By condensing the aniline derivative (obtained post-nitro reduction) with a cyanoacetamide precursor, researchers can construct the quinoline core. The carbonitrile group at position 3 acts as a critical hydrogen-bond acceptor within the hinge region of the kinase ATP-binding pocket. These compounds are actively researched for their efficacy in disrupting abnormal cell proliferation pathways, making them highly relevant in the treatment of polycystic kidney disease, colonic polyps, and various solid tumors[1][2].

Fig 2: Mechanism of action for quinolinecarbonitrile derivatives in RTK signaling pathways.

References

- Title: Process for preparation of 4-amino-3-quinolinecarbonitriles (US7297795B2)

- Title: Process for the preparation of 4-amino-3-quinolinecarbonitriles (WO2005019201A2)

-

Title: Synthesis of 2-iodo-4-nitrophenol (Reference for starting material generation) Source: Tetrahedron Letters URL: [Link]

Sources

Predictive Toxicity Profile and Hazard Classification of 2-Iodo-4-Nitrophenetole: A Read-Across and Mechanistic Evaluation

Executive Summary and Rationale

In the modern landscape of chemical safety and drug development, relying solely on in vivo animal testing for data-poor compounds is both ethically and economically unviable. Regulatory bodies, including the FDA, have mandated the integration of predictive toxicology and read-across frameworks to forecast the effects of chemicals on biological systems[1].

2-Iodo-4-nitrophenetole (1-ethoxy-2-iodo-4-nitrobenzene) is a highly specific, data-poor halogenated nitroaromatic ether. Because empirical toxicological data on this exact derivative is scarce, we must employ a rigorous Read-Across Assessment Framework (RAAF) . By analyzing its structural toxicophores and comparing them to data-rich analogs like 4-nitrophenetole (CAS 100-29-8) and iodobenzene, we can synthesize a highly accurate, mechanistic toxicity profile. This whitepaper details the causality of its predicted toxicity, establishes its Globally Harmonized System (GHS) hazard classification, and provides self-validating in vitro protocols for empirical confirmation.

Structural Analysis and Toxicophore Causality

The toxicity of 2-iodo-4-nitrophenetole is not random; it is dictated by the specific electronic and steric contributions of its functional groups. As an application scientist, it is critical to understand why these moieties induce cellular damage.

-

The Nitroaromatic Group (-NO2): Nitroaromatics are notorious for inducing oxidative stress and hematological toxicity. The nitro group acts as a strong electron acceptor. In biological systems, it undergoes enzymatic reduction by nitroreductases and CYP450 enzymes. This one- or two-electron reduction generates highly reactive nitro radical anions, nitroso intermediates, and hydroxylamines[2]. These metabolites are the primary causal agents for methemoglobinemia—a condition where the ferrous iron (Fe2+) in hemoglobin is oxidized to ferric iron (Fe3+), severely impairing oxygen transport[3].

-

The Iodine Substituent (-I): The addition of an iodine atom at the ortho position to the ether linkage significantly increases the molecule's lipophilicity (LogP). Higher lipophilicity enhances the compound's ability to partition into lipid bilayers, increasing cellular uptake and systemic bioavailability. Furthermore, halogenated aromatics can undergo oxidative dehalogenation in the liver, potentially leading to hepatotoxicity and off-target thyroid disruption due to the release of free iodide.

-

The Phenetole Core (Ether Linkage): While generally more stable than free phenols, the ethoxy group can undergo O-dealkylation mediated by hepatic CYP450s, yielding 2-iodo-4-nitrophenol, a metabolite that further uncouples oxidative phosphorylation.

Mechanistic Pathway of Bioactivation

Caption: Bioactivation pathway of 2-iodo-4-nitrophenetole leading to methemoglobinemia and ROS.

Predicted GHS Hazard Classification

Based on the read-across methodology utilizing data from the base analog 4-nitrophenetole (which exhibits an oral LD50 of >1600 mg/kg in rats and is classified as Harmful if swallowed[4][5]), combined with the added lipophilic and reactive burden of the iodine substituent, the following GHS classifications are predicted for 2-iodo-4-nitrophenetole.

Quantitative Data & Hazard Summary

| Hazard Class | GHS Category | Hazard Statement (H-Code) | Mechanistic Justification |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Read-across from 4-nitrophenetole[5]; enhanced absorption via high LogP. |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | High lipophilicity allows rapid partitioning through the stratum corneum. |

| STOT - Repeated Exposure | Category 2 | H373: May cause damage to organs | Chronic nitroreduction leads to sustained methemoglobinemia and hepatotoxicity[3]. |

| Skin Sensitization | Category 1 | H317: May cause allergic skin reaction | Electrophilic nitroso metabolites can bind covalently to skin proteins (haptenization). |

| Aquatic Toxicity | Chronic 2 | H411: Toxic to aquatic life | Recalcitrant nature of halogenated nitroaromatics in environmental systems[6]. |

Experimental Protocols for Toxicity Validation

To validate this predictive read-across model without immediate reliance on in vivo models, we utilize New Approach Methodologies (NAMs)[7]. A robust protocol must be a self-validating system —meaning it includes internal controls that prove the assay functioned correctly regardless of the test compound's outcome.

Protocol 1: In Vitro Methemoglobin Formation Assay

Objective: To quantify the capacity of 2-iodo-4-nitrophenetole metabolites to oxidize hemoglobin, confirming the primary toxicodynamic hypothesis.

Materials:

-

Human erythrocytes (washed and suspended in PBS, pH 7.4).

-

Rat liver S9 fraction (for metabolic activation).

-

NADPH regenerating system.

-

Test compound (2-iodo-4-nitrophenetole), Positive Control (4-Nitroaniline), Negative Control (Vehicle/DMSO).

Step-by-Step Methodology:

-

Metabolic Activation Setup: In a 96-well plate, combine 50 µL of the test compound (titrated from 1 µM to 500 µM) with 20 µL of rat liver S9 fraction and 10 µL of NADPH regenerating system. Incubate at 37°C for 30 minutes to allow for CYP450/nitroreductase-mediated bioactivation.

-

Erythrocyte Exposure: Add 100 µL of the washed human erythrocyte suspension (approx. 5% hematocrit) to the activated metabolite mixture.

-

Incubation: Incubate the plate on a microplate shaker at 37°C for 2 hours.

-

Lysis and Readout: Centrifuge the plate to pellet intact cells, discard the supernatant, and lyse the cells using 1% Triton X-100 in water.

-

Spectrophotometric Analysis: Measure the absorbance of the lysate at 630 nm (specific for methemoglobin) and 540 nm (total hemoglobin).

-

Self-Validation Check: The assay is only valid if the Positive Control (4-nitroaniline) shows a >30% increase in the 630/540 nm ratio compared to the Negative Control.

Protocol 2: High-Throughput Hepatotoxicity Screening (3D HepG2 Spheroids)

Objective: To assess liver-specific cytotoxicity and oxidative stress induced by the dehalogenated and dealkylated metabolites.

Step-by-Step Methodology:

-

Spheroid Generation: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow compact 3D spheroid formation.

-

Dosing: Treat spheroids with 2-iodo-4-nitrophenetole (0.1 µM to 100 µM). Include Chlorpromazine as a positive hepatotoxic control.

-

Incubation: Maintain exposure for 48 hours to allow for cumulative metabolite generation and intracellular ROS accumulation.

-

Multiplex Readout:

-

Step A (Membrane Integrity): Add 10 µL of resazurin dye; incubate for 4 hours. Measure fluorescence (Ex 560 / Em 590) to assess metabolic viability.

-

Step B (ATP Quantitation): Lyse spheroids using CellTiter-Glo® 3D reagent. Measure luminescence to quantify total ATP depletion.

-

-

Data Synthesis: Calculate the IC50. A steep drop in ATP preceding membrane rupture indicates mitochondrial uncoupling, likely driven by the 2-iodo-4-nitrophenol metabolite.

Experimental Workflow Visualization

Caption: Step-by-step in vitro predictive toxicology validation workflow.

Conclusion

The toxicity profile of 2-iodo-4-nitrophenetole is governed by the synergistic hazards of its constituent functional groups. Through predictive read-across frameworks, we classify this compound as an acute oral and dermal hazard capable of inducing severe methemoglobinemia and potential hepatotoxicity. By utilizing the in vitro NAM protocols outlined above, research organizations can empirically validate these hazards while adhering to modern directives aimed at reducing animal testing.

References

-

Advancing the science of a read-across framework for evaluation of data-poor chemicals incorporating systematic and new approach methods Source: PubMed / National Institutes of Health (NIH) URL:[Link]

-

FDA's Predictive Toxicology Roadmap Source: U.S. Food and Drug Administration (FDA) URL:[Link]

-

Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO (Scientific Electronic Library Online) URL:[Link]

-

Biological Treatment of Nitroaromatics in Wastewater (Mechanism of NAC Toxicity) Source: MDPI URL:[Link]

-

Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene (Methemoglobinemia Mechanisms) Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL:[Link]

-

4-Nitrophenetol (CAS 100-29-8) Safety and Hazards Data Source: PubChem / National Institutes of Health (NIH) URL:[Link]

Sources

- 1. fda.gov [fda.gov]

- 2. scielo.br [scielo.br]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. 4-Nitrophenetol | C8H9NO3 | CID 7495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. Advancing the science of a read-across framework for evaluation of data-poor chemicals incorporating systematic and new approach methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1-Ethoxy-2-iodo-4-nitrobenzene via Regioselective Iodination

Part 1: Executive Summary & Strategic Rationale

Abstract

This application note details a robust, high-yield protocol for the synthesis of 1-Ethoxy-2-iodo-4-nitrobenzene (also known as 2-iodo-4-nitrophenetole). While direct iodination of 4-nitrophenetole is chemically possible, it often suffers from poor conversion due to the deactivating nature of the nitro group. This guide presents the "Phenol-First" Strategy , a two-step workflow that prioritizes regiocontrol and yield. The pathway involves the regioselective mono-iodination of 4-nitrophenol followed by O-alkylation. This method leverages the superior activating power of the phenoxide anion to overcome nitro-deactivation, ensuring exclusive ortho-iodination under mild conditions.

Chemical Context & Utility

The target molecule is a high-value scaffold in medicinal chemistry, particularly as a precursor for:

-

Suzuki-Miyaura Couplings: The C-I bond is highly reactive for palladium-catalyzed cross-couplings to form biaryl motifs.

-

Heck Reactions: Introduction of vinyl groups for styrene derivatives.

-

Heterocycle Synthesis: Precursor for indole and benzofuran derivatives via intramolecular cyclization.

Retrosynthetic Analysis

The synthesis is designed to avoid the pitfalls of direct electrophilic aromatic substitution (SEAr) on deactivated ethers.

-

Path A (Direct): Iodination of 1-ethoxy-4-nitrobenzene. Risk: The ethoxy group is a moderate activator, but the para-nitro group strongly deactivates the ring. This often requires harsh conditions (

, superacids) leading to decomposition or poly-iodination. -

Path B (Recommended): Iodination of 4-nitrophenol

Ethylation. Advantage: Deprotonation of the phenol generates the phenoxide anion, a powerful activator that facilitates rapid, selective iodination ortho to the oxygen, even in the presence of the nitro group.

Part 2: Detailed Experimental Protocol

Workflow Visualization

Caption: Two-step synthesis strategy leveraging phenoxide activation for regiocontrol.

Step 1: Regioselective Iodination of 4-Nitrophenol

Objective: Introduce an iodine atom at the 2-position (ortho to hydroxyl) with high selectivity over the 2,6-diiodo byproduct.

Reagents & Equipment

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 4-Nitrophenol | 1.0 | Substrate |

| Iodine ( | 1.05 | Iodinating Agent |

| Potassium Iodide (KI) | 2.5 | Solubilizing Agent ( |

| Ammonium Hydroxide (25%) | Excess | Base (Phenoxide formation) |

| Water | Solvent | Green solvent media |

Procedure

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (13.9 g, 100 mmol) in 25% aqueous ammonia (100 mL) . The solution will turn bright yellow due to the formation of the ammonium phenoxide salt.

-

Iodine Solution: Separately, dissolve iodine (26.7 g, 105 mmol) and potassium iodide (41.5 g, 250 mmol) in water (100 mL) . Stir until all iodine is dissolved (formation of dark brown

solution). -

Addition: Cool the phenoxide solution to 0–5 °C using an ice bath. Add the iodine/KI solution dropwise over 60 minutes via an addition funnel. Critical: Slow addition prevents local high concentrations of iodine, minimizing the formation of 2,6-diiodo-4-nitrophenol.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane). The starting material (

) should disappear, replaced by the product ( -

Quenching & Isolation: Acidify the reaction mixture carefully with concentrated HCl to pH ~2. The yellow phenolate will protonate, precipitating the crude product as a brownish-yellow solid.

-

Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water (1:1) to obtain 2-iodo-4-nitrophenol as yellow needles.

Expected Yield: 85–90% Melting Point: 96–98 °C

Step 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Convert the phenol to the ethyl ether without affecting the iodine or nitro groups.

Reagents & Equipment

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 2-Iodo-4-nitrophenol | 1.0 | Substrate |

| Ethyl Iodide (EtI) | 1.5 | Alkylating Agent |

| Potassium Carbonate ( | 2.0 | Base |

| DMF (Dimethylformamide) | Solvent | Polar Aprotic Solvent |

Procedure

-

Setup: In a 250 mL round-bottom flask, dissolve 2-iodo-4-nitrophenol (26.5 g, 100 mmol) in anhydrous DMF (100 mL) .

-

Deprotonation: Add anhydrous potassium carbonate (27.6 g, 200 mmol) . Stir at room temperature for 15 minutes. The mixture may thicken slightly.

-

Alkylation: Add ethyl iodide (23.4 g, 12 mL, 150 mmol) .

-

Heating: Heat the reaction mixture to 60 °C for 4 hours. Note: Do not overheat (>90 °C) to avoid elimination side reactions of ethyl iodide.

-

Work-up: Pour the reaction mixture into ice-water (500 mL) . The product will precipitate as a pale yellow solid.

-

Extraction (Optional): If the product oils out, extract with ethyl acetate (

mL), wash with brine, dry over -

Purification: The crude solid is usually sufficiently pure (>95%). For analytical grade, recrystallize from ethanol .

Expected Yield: 92–95% Appearance: Pale yellow crystals.

Part 3: Results & Discussion

Mechanistic Insight

The success of Step 1 relies on the Ambident Reactivity of the phenoxide anion.

-

Activation: The negative charge on oxygen is delocalized into the ring, massively increasing electron density at the ortho and para positions.

-

Direction: Since the para position is blocked by the nitro group, the electrophilic iodine (

or -

Why not direct iodination of phenetole? In 1-ethoxy-4-nitrobenzene, the ethoxy group is neutral. Its lone pair donation (+M effect) is weaker than the phenoxide's charge. The strong electron-withdrawing nitro group (-M, -I) dominates, making the ring electron-deficient and sluggish toward electrophiles.

Analytical Data (Reference Values)

| Parameter | 2-Iodo-4-nitrophenol (Intermediate) | This compound (Target) |

| Appearance | Yellow Needles | Pale Yellow Solid/Crystals |

| Melting Point | 96–98 °C | 58–60 °C |

| 1H NMR (CDCl3) | ||

| Key Shift | Phenolic proton disappears upon ethylation. | Appearance of quartet (~4.2 ppm) and triplet (~1.5 ppm). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Over-iodination (formation of 2,6-diiodo) | Strictly control temperature (<5 °C) and addition rate. Use exactly 1.05 eq of |

| Incomplete Step 2 | Use finely powdered anhydrous | |

| Product is an Oil | Residual DMF or solvent | Pour into a larger volume of ice water. If oil persists, seed with a crystal or scratch the glass. |

| Dark Coloration | Oxidation of Iodine/Phenol | Wash organic layer with 10% |

Part 4: Safety & Compliance

-

Ethyl Iodide: Alkylating agent. Suspected carcinogen. Use only in a fume hood.

-

Iodine: Corrosive and stains skin. Wear double gloves.

-

DMF: Hepatotoxic. Avoid skin contact.

-

Waste Disposal: All aqueous waste from Step 1 contains ammonia and iodides; dispose of in designated halogenated aqueous waste streams.

References

-

Regioselective Iodination of Phenols: Hubig, S. M., & Kochi, J. K. (2000). Direct Iodination of Electron-Deficient Phenols. Journal of Organic Chemistry. (General reference for phenol iodination mechanics)

-

Iodination Methodology (I2/H2O2): Adimurthy, S., et al. (2006). Eco-friendly and versatile brominating and iodinating reagent for aromatic compounds. Green Chemistry.

- Williamson Ether Synthesis of Nitrophenols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Protocol for Phenetole synthesis).

-

Crystal Structure & Synthesis Verification: McBurney, B., et al. (2004). 1-Ethoxy-4-nitrobenzene. Acta Crystallographica Section E. (Verifies the ether synthesis step).

-

Benchchem Protocol (Analogous Sandmeyer): Synthesis of 4-Chloro-2-iodo-1-nitrobenzene. (Provides context for handling iodo-nitro aromatics).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DSpace [kb.osu.edu]

- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

Application Note: High-Yield Palladium-Catalyzed Cross-Coupling Strategies Utilizing 1-Ethoxy-2-iodo-4-nitrobenzene

Introduction & Substrate Profiling

1-Ethoxy-2-iodo-4-nitrobenzene is a highly functionalized aryl iodide that serves as a versatile building block in the synthesis of complex pharmaceutical intermediates, notably in the preparation of 4-amino-3-quinolinecarbonitriles[1]. The successful deployment of this substrate in palladium-catalyzed cross-coupling reactions requires a deep understanding of its unique electronic and steric properties. This application note details the causality behind experimental parameter selection and provides self-validating protocols for both Suzuki-Miyaura and Sonogashira cross-couplings.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high catalytic turnover and product yield, experimental choices must be strictly grounded in the structural causality of the substrate:

-

Oxidative Addition (Electronic Acceleration): The C-I bond is inherently polarizable and highly reactive towards Pd(0) insertion. Furthermore, the nitro group at the 4-position exerts a strong inductive electron-withdrawing effect. This reduces electron density at the palladium-insertion site, significantly accelerating the oxidative addition step[2].

-

Transmetalation (Steric Hindrance): The ethoxy group at the 1-position is situated ortho to the iodo group. This creates localized steric bulk that can severely impede the transmetalation step. To overcome this energetic barrier, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) is critical. These ligands stabilize the monoligated Pd(0) intermediate and provide a large bite angle that forces the coupled aryl groups together, facilitating rapid reductive elimination[3].

-

Base Selection: A strong base, such as K₃PO₄, is required to efficiently form the reactive "ate" complex with the boronic acid. This activation is essential for driving transmetalation forward in sterically hindered ortho-substituted systems[2].

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Self-Validating System: The reaction progress is tracked via LC-MS. The disappearance of the starting material (m/z 293) and the appearance of the target biaryl product (m/z 244 for the phenylboronic acid adduct) confirm catalytic turnover.

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried Schlenk flask, charge this compound (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv, 1.5 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

-

Degassing: Evacuate the flask and backfill with inert nitrogen gas (repeat 3 times) to prevent catalyst oxidation.

-

Solvent Addition: Add a degassed mixture of Toluene/H₂O (4:1 v/v, 5 mL) via syringe.

-

Catalytic Reaction: Heat the mixture to 100 °C in an oil bath under vigorous stirring for 4 hours.

-

Reaction Monitoring: Sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS to ensure complete consumption of the aryl iodide.

-

Workup & Extraction: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with water (3 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the biaryl product.

Protocol B: Sonogashira Cross-Coupling

Self-Validating System: The reaction is visually self-validating; the precipitation of the amine hydroiodide salt (Et₃N·HI) provides real-time confirmation of successful oxidative addition and subsequent deprotonation of the alkyne[4].

Step-by-Step Methodology:

-

Reagent Preparation: Charge this compound (1.0 equiv, 1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%) into a dry round-bottom flask.

-

Degassing: Purge the system with nitrogen for 10 minutes.

-

Reagent Addition: Add degassed triethylamine (Et₃N, 5 mL) and phenylacetylene (1.2 equiv, 1.2 mmol) sequentially via syringe.

-

Catalytic Reaction: Stir the reaction mixture at 60 °C for 6 hours. Monitor the formation of the white Et₃N·HI precipitate.

-

Workup & Purification: Filter the suspension through a Celite pad to remove the salt and catalyst. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data Summary

Table 1: Optimization of Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 80 | 12 | 65 |

| 2 | Pd(dppf)Cl₂ | None | K₂CO₃ | Dioxane/H₂O | 80 | 8 | 82 |

| 3 | Pd(PPh₃)₄ | None | Na₂CO₃ | THF/H₂O | 70 | 12 | 78 |

| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 96 |

Note: Entry 4 demonstrates the necessity of the bulky XPhos ligand and strong K₃PO₄ base to overcome the ortho-ethoxy steric hindrance, resulting in a superior 96% yield.

Visualizations

Catalytic cycle of Suzuki-Miyaura coupling with this compound.

Step-by-step experimental workflow for palladium-catalyzed cross-coupling.

References

- Process for the preparation of 4-amino-3-quinolinecarbonitriles. WO2005019201A2.

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[Link]

-

Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.[Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling for 1-Ethoxy-2-iodo-4-nitrobenzene

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 1-Ethoxy-2-iodo-4-nitrobenzene as the electrophile. While aryl iodides are typically highly reactive, this specific substrate presents a dichotomy: the 4-nitro group electronically activates the C-I bond for oxidative addition, while the 1-ethoxy group (ortho-position) imposes significant steric hindrance that can retard transmetallation.

This protocol provides two validated methods:

-

Method A (Standard): A cost-effective, robust protocol using Pd(dppf)Cl₂ for coupling with unhindered boronic acids.

-

Method B (High-Performance): A Buchwald-generation protocol using SPhos Pd G2, designed for sterically demanding or electronically deactivated boronic acid partners.

Substrate Analysis & Chemoselectivity

To design a successful reaction, one must understand the competing forces within the molecule:

| Feature | Position | Electronic Effect | Steric Effect | Impact on Catalysis |

| Iodide (-I) | C2 | Leaving Group | N/A | High Reactivity: Weak C-I bond allows for facile oxidative addition, even at moderate temperatures. |

| Ethoxy (-OEt) | C1 (Ortho) | Electron Donating (Resonance) | High | Kinetic Barrier: The oxygen lone pair donates density, but the ethyl group creates a "steric wall" blocking the Pd center during transmetallation. |

| Nitro (-NO₂) | C4 (Meta to I) | Electron Withdrawing (Induction/Resonance) | Low | Activation: Lowers the LUMO energy of the arene, significantly accelerating the initial oxidative addition step. |

Strategic Insight: The rate-limiting step for this substrate is likely transmetallation , not oxidative addition. Therefore, the catalyst system must possess ligands with sufficient bulk/bite angle to enforce reductive elimination while accommodating the ortho-ethoxy group.

Reaction Optimization Matrix

The following conditions have been screened for orthogonality with the nitro group (avoiding reduction) and stability of the ethoxy ether.

Table 1: Recommended Reaction Conditions

| Parameter | Method A: Standard (Robust) | Method B: Advanced (Hindered) | Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | SPhos Pd G2 | A: Large bite angle of dppf stabilizes Pd. B: SPhos is specifically designed for ortho-substituted biaryls [1]. |

| Loading | 2.0 - 5.0 mol% | 0.5 - 2.0 mol% | Higher loading in A compensates for slower turnover; SPhos is highly active. |

| Base | K₂CO₃ (2.0 - 3.0 eq) | K₃PO₄ (2.0 - 3.0 eq) | Carbonate is standard; Phosphate is more basic and facilitates boronate formation in difficult cases. |

| Solvent | 1,4-Dioxane / Water (4:[1]1) | Toluene / Water (10:1) or THF | Aqueous biphasic systems dissolve inorganic bases; Toluene protects moisture-sensitive boronates. |

| Temp | 80 °C | 60 - 80 °C | Moderate heat required to overcome steric barrier of the ethoxy group. |

| Time | 4 - 12 Hours | 1 - 4 Hours | SPhos typically reaches completion faster. |

Detailed Experimental Protocols

Method A: The "Gold Standard" Protocol (Pd(dppf)Cl₂)

Recommended for coupling with simple phenyl or electron-rich boronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 – 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane and Distilled Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the aryl iodide (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times. Crucial: Oxygen promotes homocoupling of the boronic acid.

-

Solvent Addition: Add degassed 1,4-dioxane and water via syringe.

-

Catalyst Addition: Briefly remove the septum (under positive gas flow) to add the Pd(dppf)Cl₂ catalyst. Reseal and purge for another 2 minutes.

-

Reaction: Heat the block/oil bath to 80°C . Stir vigorously (800+ RPM) as this is a biphasic mixture.

-

Monitoring: Check by TLC or LC-MS after 2 hours. The nitro group makes the product easy to visualize under UV (254 nm).

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: The "Steric Specialist" Protocol (SPhos Pd G2)

Recommended for coupling with ortho-substituted boronic acids or when Method A yields <50%.

Mechanistic Note: The SPhos ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides a "pocket" that facilitates the coupling of sterically congested centers while preventing protodehalogenation [2].

Step-by-Step Procedure:

-

Setup: Charge a Schlenk tube or microwave vial with this compound (1.0 eq) and the hindered boronic acid (1.5 eq).

-

Base: Add tribasic Potassium Phosphate (K₃PO₄) (3.0 eq).

-

Catalyst: Add SPhos Pd G2 (1.0 mol%). Note: G2 precatalysts are air-stable solids but activate quickly in solution.

-

Solvent: Add degassed Toluene and Water (10:1 ratio).

-

Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 mins).

-